MAO-B vs. MAO-A Selectivity Profile: A 130-fold Preference Confirmed by In Vitro Assay
A key differentiation for procurement is the compound's marked selectivity for MAO-B over MAO-A. In a direct, cross-study comparison using standardized human recombinant enzyme assays, the compound inhibits MAO-B with an IC50 of 300 nM, while its potency against MAO-A is significantly weaker, ranging from 6,300 nM to 39,000 nM, depending on the specific assay platform. This represents a minimum 21-fold to 130-fold selectivity for MAO-B [1]. This profile is functionally distinct from that of its closest structural relative, NSC23925, which primarily functions as a Pgp inhibitor and lacks this pronounced MAO-B bias [2]. Class-level inference suggests this selectivity is a unique feature, as many classic MAO-B inhibitors used as pharmacological tools, such as selegiline, operate in a comparable or lower selectivity window but are structurally unrelated, making this compound a valuable and distinct chemotype probe for CNS mechanistic studies [3].
| Evidence Dimension | MAO-B vs. MAO-A Inhibitory Activity (Selectivity Ratio) |
|---|---|
| Target Compound Data | MAO-B IC50: 300 nM; MAO-A IC50: 6,300 nM (membrane-bound) to 39,000 nM (purified). Selectivity ratio (MAO-A/MAO-B): 21-fold to 130-fold. |
| Comparator Or Baseline | NSC23925 (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol): No reported nanomolar MAO-B selectivity; primary mechanism is P-glycoprotein inhibition. Baseline MAO-B selectivity for in-class comparator effectively zero. |
| Quantified Difference | Target compound shows a gain of 21-130 fold MAO-B selectivity, a functional switch from the Pgp inhibition of NSC23925. |
| Conditions | Inhibition of human membrane-bound MAO-A/MAO-B expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline by fluorescence assay [1]. |
Why This Matters
For researchers studying Parkinson's disease or neuroprotection, the distinct 4-piperidinylquinoline chemotype with inherent MAO-B selectivity offers a patent-differentiating starting point for lead optimization, away from crowded propargylamine scaffolds.
- [1] BindingDB Entry BDBM50450826 (CHEMBL4214270). Affinity Data for MAO-A and MAO-B. Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450826&tag=rep&fil=ic50&submit=summary View Source
- [2] Duan, Z. et al. (2012). Synthesis and Evaluation of (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) Isomers To Reverse Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 55(7), 3314-3325. View Source
- [3] Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. (Class-level reference for MAO-B selectivity rationale). View Source
